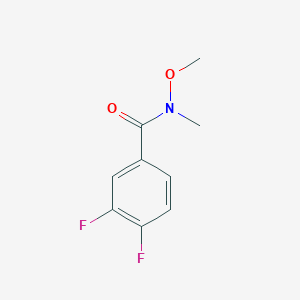

3,4-Difluoro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3,4-Difluoro-N-methoxy-N-methylbenzamide often involves catalyzed reactions that enable the introduction of difluoroalkyl groups into the molecular framework. A notable method involves the rhodium(III)-catalyzed reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, demonstrating an efficient route for the synthesis of fluorinated indanone derivatives through sp2 C–H activation followed by a Claisen condensation reaction (Chaudhary et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveals the significance of intermolecular interactions in determining molecular geometry. Studies have shown that crystal packing and dimerization can influence the rotational conformation of aromatic rings, although their effect on bond lengths and angles might be minor. This is established through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-methoxy-N-methylbenzamides has been explored in various contexts, highlighting the potential for diverse chemical transformations. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrate the versatility of these compounds in forming complex molecular structures under acid-controlled conditions (Xu et al., 2018).

Physical Properties Analysis

Investigations into compounds similar to 3,4-Difluoro-N-methoxy-N-methylbenzamide, such as 2-hydroxybenzamide and 2-methoxybenzamide, reveal insights into their physical properties. Studies focusing on gas-phase electron diffraction and theoretical calculations have provided evidence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure and affecting its physical properties (Aarset et al., 2013).

Chemical Properties Analysis

The chemical properties of N-methoxy-N-methylbenzamides can be significantly influenced by the presence of fluorine atoms. For instance, the synthesis of difluoroalkyl-substituted heteroarenes from N-methoxyazinium salts and difluorocarbene highlights the impact of fluorine on the reactivity and properties of these compounds. This method demonstrates the potential for C2-selective synthesis, offering insights into the chemical behavior of fluorinated benzamides (Trifonov & Dilman, 2021).

Applications De Recherche Scientifique

Rh(III)-Catalyzed Synthesis

A study by Xie et al. (2021) describes the use of a rhodium(III)-catalyzed system to synthesize 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. The synthesis protocol operates smoothly under mild conditions, indicating that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable intermediate in the synthesis of complex organic molecules (Xie et al., 2021).

Radioligand Development for Sigma-2 Receptors

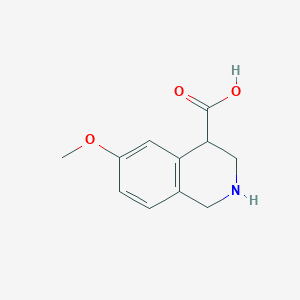

Xu et al. (2005) developed benzamide analogues, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs, as radioligands for sigma-2 receptors. The study illustrates the potential of such compounds in radioligand development for sigma-2 receptor imaging, suggesting a role for 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives in diagnostic imaging (Xu et al., 2005).

Synthesis of Radiotracers for Alzheimer's Disease

Gao et al. (2018) synthesized CK1 inhibitors labeled with carbon-11 for potential PET radiotracers to image Alzheimer's disease. The complex synthesis of these compounds, involving 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives, underscores the compound's utility in the development of novel diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Molecular Recognition and Cavitand Formation

Choi et al. (2005) studied benzimidazole cavitand and its selective recognition towards 4-methylbenzamide over 4-methylanilide. This research indicates the potential for using 3,4-Difluoro-N-methoxy-N-methylbenzamide in molecular recognition systems, contributing to the development of selective sensors or separation systems (Choi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)